Dibenzyl (2-(benzyloxy)ethyl) phosphate
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Overview
Description
Dibenzyl (2-(benzyloxy)ethyl) phosphate is a chemical compound with the molecular formula C23H25O5P and a molecular weight of 412.41 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl (2-(benzyloxy)ethyl) phosphate typically involves the esterification of phosphoric acid with 2-benzyloxyethanol and benzyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reactants and catalysts to ensure the quality and yield of the product. The reaction mixture is typically purified by distillation or recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Dibenzyl (2-(benzyloxy)ethyl) phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce phosphoric acid and the corresponding alcohols.
Oxidation: It can be oxidized to form phosphonic acids under specific conditions.
Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Typically carried out using water or aqueous acid solutions at elevated temperatures.
Oxidation: Conducted using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles can be used to replace the benzyl groups under mild conditions.
Major Products Formed
Hydrolysis: Produces phosphoric acid and benzyloxyethanol.
Oxidation: Yields phosphonic acids.
Substitution: Results in the formation of substituted phosphates.
Scientific Research Applications
Dibenzyl (2-(benzyloxy)ethyl) phosphate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Utilized in the development of antibiotics and other therapeutic agents.
Industry: Applied in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of dibenzyl (2-(benzyloxy)ethyl) phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dibenzyl phosphite: Similar in structure but differs in the oxidation state of phosphorus.
2-Benzyloxyethyl phosphate: Lacks the dibenzyl ester groups, making it less hydrophobic.
Phosphoric acid esters: A broad class of compounds with varying alkyl or aryl groups attached to the phosphate moiety.
Uniqueness
Dibenzyl (2-(benzyloxy)ethyl) phosphate is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in synthesis and research, making it a valuable compound in various fields.
Properties
IUPAC Name |
dibenzyl 2-phenylmethoxyethyl phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25O5P/c24-29(27-19-22-12-6-2-7-13-22,28-20-23-14-8-3-9-15-23)26-17-16-25-18-21-10-4-1-5-11-21/h1-15H,16-20H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYUZXLSRDKQCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25O5P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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